
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). It has been widely used in scientific research for its ability to manipulate the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue regeneration, and cancer progression.
Mécanisme D'action
GSK-3 is a serine/threonine protein kinase that regulates multiple signaling pathways by phosphorylating downstream targets. 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one binds to the ATP-binding site of GSK-3 and inhibits its kinase activity, leading to the stabilization and nuclear translocation of β-catenin. This results in the activation of Wnt/β-catenin signaling, which regulates the expression of target genes involved in cell fate determination, cell proliferation, and cell migration.
Biochemical and Physiological Effects:
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to have a wide range of biochemical and physiological effects. It promotes the proliferation and survival of embryonic stem cells and induces their differentiation into specific lineages. It also enhances the reprogramming of somatic cells into induced pluripotent stem cells. In addition, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to inhibit the proliferation and migration of cancer cells and to sensitize them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has several advantages for lab experiments. It is highly selective for GSK-3 and does not affect other kinases. It is also stable and can be easily synthesized and purified. However, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has some limitations. It can be toxic at high concentrations and may affect other signaling pathways at low concentrations. It also has limited solubility in water, which can make it difficult to use in cell culture experiments.
Orientations Futures
There are several future directions for the use of 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one in scientific research. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been shown to promote the survival and differentiation of neural stem cells and may have therapeutic potential for these diseases. Another area of interest is the use of 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one in tissue engineering and regenerative medicine. It may be possible to use 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one to enhance the differentiation of stem cells into specific cell types for transplantation. Finally, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one may have potential as a therapeutic agent for cancer, either alone or in combination with chemotherapy. Further research is needed to explore these potential applications.
Méthodes De Synthèse
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one can be synthesized through a multi-step process starting from 2,3-dimethoxybenzoic acid. The key step involves the reaction of 3-chloro-2-hydroxypropylamine with 4-oxo-2,3-dimethylquinazoline, followed by purification and crystallization.
Applications De Recherche Scientifique
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been extensively used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic β-cells. It has also been used to enhance the reprogramming of somatic cells into induced pluripotent stem cells. In addition, 8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one has been used to investigate the role of GSK-3 in cancer cell proliferation, migration, and invasion.
Propriétés
Numéro CAS |
105494-03-9 |
|---|---|
Nom du produit |
8-(3-Chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one |
Formule moléculaire |
C13H15ClN2O3 |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
8-(3-chloro-2-hydroxypropoxy)-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2O3/c1-8-15-12-10(13(18)16(8)2)4-3-5-11(12)19-7-9(17)6-14/h3-5,9,17H,6-7H2,1-2H3 |
Clé InChI |
LADOKYPBDAELJE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OCC(CCl)O)C(=O)N1C |
SMILES canonique |
CC1=NC2=C(C=CC=C2OCC(CCl)O)C(=O)N1C |
Synonymes |
4(3H)-Quinazolinone, 8-(3-chloro-2-hydroxypropoxy)-2,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






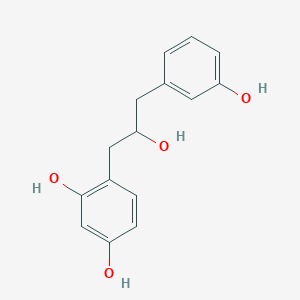
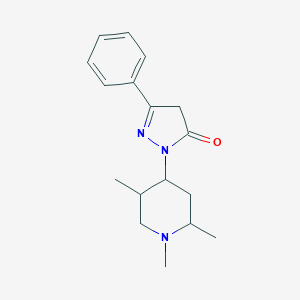
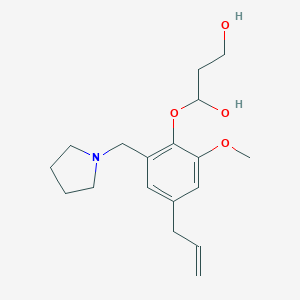

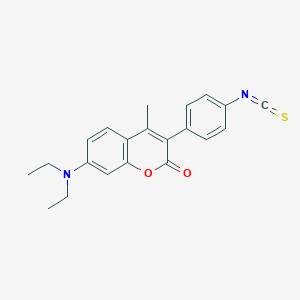

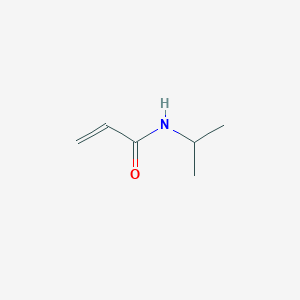

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
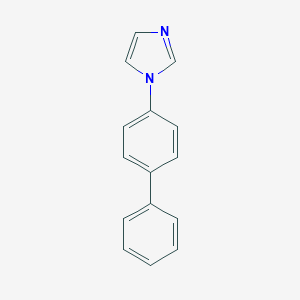
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)